Structural Dynamics and Application Protocols of Bis(4-nitrophenyl)phosphoric Acid Calcium Salt
Structural Dynamics and Application Protocols of Bis(4-nitrophenyl)phosphoric Acid Calcium Salt
Part 1: Molecular Architecture & Physicochemical Profile
Structural Definition
Bis(4-nitrophenyl)phosphoric acid calcium salt (Calcium bis(p-nitrophenyl) phosphate) is the calcium salt of the organophosphate diester bis(4-nitrophenyl) phosphate (BNPP) .[1][2][3] While the sodium salt is the most common commercial reagent, the calcium salt variant is critical in specific metalloenzyme assays—particularly for Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) family members—where the introduction of sodium ions is undesirable, or where calcium acts as an obligate cofactor for the catalytic domain.[1]
Stoichiometry & Coordination:
The BNPP anion carries a single negative charge on the phosphate oxygen (pKa ≈ 1.7).[1] The calcium cation (
Visualization of the Calcium Coordination Complex
The following diagram illustrates the connectivity and ionic interaction between the central Calcium ion and the two BNPP ligands.
Physicochemical Data Table
The properties below distinguish the calcium salt from its free acid or sodium counterparts.
| Property | Value / Characteristic | Relevance to Protocol |
| Molecular Formula | Stoichiometric calculation for molarity. | |
| Molecular Weight | ~718.4 g/mol | Calculation of substrate concentration.[1] |
| Solubility (Water) | Low to Moderate | Often requires pre-dissolution in DMSO or slight acidification before adding to Ca-rich buffers to prevent premature precipitation.[1] |
| pKa (Phosphate) | ~1.7 (Diester) | Fully ionized at physiological pH (7.4), ensuring tight Ca interaction.[1] |
| Stability | Hydrolysis-sensitive | Spontaneous hydrolysis occurs at high pH (>9.0); prepare fresh.[1] |
| Absorbance | Background absorbance; distinct from product (405 nm).[1] |
Part 2: Mechanistic Action & Biological Context
Mechanism of Action: Phosphodiesterase Inhibition & Substrate Utility
BNPP is classically defined as a non-specific phosphodiesterase inhibitor, but in the context of Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) enzymes (e.g., NPP1/PC-1), it acts as a chromogenic substrate .[1]
-
Substrate Function: The enzyme attacks the phosphodiester bond.[1]
-
Leaving Group: One p-nitrophenol group is cleaved.[1]
-
Chromogenesis: Under alkaline conditions (pH > 8.0), the released p-nitrophenol converts to the p-nitrophenolate anion, which is intensely yellow (
).[1] -
Calcium Dependency: Many NPPs are metalloenzymes requiring
or for the catalytic site to function.[1] Using the calcium salt of BNPP ensures the cofactor concentration is maintained near the active site.[1]
Hydrolysis Pathway Diagram
The following workflow details the enzymatic cleavage monitored in standard assays.
Part 3: Experimental Protocols
Protocol A: Preparation of Calcium BNPP Substrate Solution
Note: Due to the lower solubility of the calcium salt compared to the sodium salt, this protocol uses a co-solvent approach.[1]
Reagents:
-
Bis(4-nitrophenyl) phosphate (Free Acid or Sodium Salt can be converted in situ, or use Ca-salt if available).
-
Calcium Chloride (
) 1M solution.[1] -
Dimethyl Sulfoxide (DMSO), anhydrous.[1]
-
Assay Buffer (Tris-HCl, pH 8.5).[1]
Step-by-Step:
-
Primary Dissolution: Dissolve 10 mg of BNPP (anion source) in 1 mL of 100% DMSO. Vortex until fully clear.[1]
-
Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.5) containing 2 mM
.[1] Critical: The Calcium is present in the buffer to stabilize the enzyme and form the active salt species in equilibrium.[1] -
Working Solution: Slowly add the BNPP/DMSO solution to the Buffer/Ca mixture to achieve a final substrate concentration of 1 mM.[1]
-
Observation: If turbidity occurs, the Calcium-BNPP complex may be precipitating.[1] Add 0.01% Tween-20 to stabilize.
-
-
Equilibration: Allow the solution to equilibrate at 37°C for 5 minutes before use.
Protocol B: Kinetic Assay for Phosphodiesterase Activity
This assay quantifies PDE/NPP activity by tracking the formation of p-nitrophenol.[1]
Assay Conditions:
-
Pathlength: 1 cm (cuvette) or equivalent (microplate).
| Step | Component | Volume (Microplate) | Notes |
| 1 | Assay Buffer (w/ | 160 µL | 50 mM Tris, 2 mM |
| 2 | Enzyme Sample | 20 µL | Dilute to ensure linear rate over 10 mins. |
| 3 | Pre-Incubation | -- | Incubate 5 mins @ 37°C to activate metalloenzyme. |
| 4 | Substrate Addition | 20 µL | 10 mM Ca-BNPP Stock (Final = 1 mM).[1] |
| 5 | Measurement | -- | Read Abs (405 nm) every 30 sec for 15 mins. |
Data Analysis:
Calculate the reaction rate (
-
(p-nitrophenol @ pH 8.[1]5)
. -
Ensure the blank (Buffer + Substrate, no Enzyme) is subtracted to account for spontaneous hydrolysis.[1]
Part 4: Drug Development Context & References[6]
Utility in Screening
In drug discovery, BNPP is utilized primarily as a tool compound :
-
NPP1 Inhibitor Screening: NPP1 is a therapeutic target for calcification disorders (e.g., GACI).[1] Researchers use BNPP as a substrate to screen for small molecule inhibitors that block the active site.[1]
-
Biomarker Validation: Elevated PDE levels in serum can be diagnostic.[1] The Calcium-BNPP system provides a robust, low-background method for detecting these metalloenzymes in biological fluids.
References
-
PubChem. Bis(4-nitrophenyl)phosphoric acid calcium salt. National Library of Medicine.[1] Link[1]
-
NIST Chemistry WebBook. Bis(4-nitrophenyl)phosphoric acid. SRD 69.[1] Link[1]
-
Sigma-Aldrich. Bis(4-nitrophenyl) phosphate - Product Information. Link[1]
-
Goding, J. W., et al. (2003). Physiological and pathophysiological functions of the ecto-nucleotide pyrophosphatase/phosphodiesterase family. Biochimica et Biophysica Acta. (Contextual grounding for NPP assays). Link
Sources
- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 2. Bis(4-nitrophenyl)phosphoric acid calcium salt | C24H16CaN4O16P2 | CID 19080802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(4-nitrophenyl)phosphoric acid [webbook.nist.gov]
- 4. interchim.fr [interchim.fr]
- 5. resources.novusbio.com [resources.novusbio.com]
